Fosnetupitant Chloride Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1643757-72-5 |
|---|---|
Molecular Formula |
C31H37Cl2F6N4O5P |
Molecular Weight |
761.5 g/mol |
IUPAC Name |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)-2-pyridinyl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
InChI Key |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fosnetupitant chloride, 08PNET |
Origin of Product |
United States |
Chemical Synthesis and Structural Characterization of Fosnetupitant Chloride
Synthetic Pathways and Methodologies for Fosnetupitant (B607539)
The synthesis of fosnetupitant involves the initial preparation of its active moiety, netupitant (B1678218), followed by a phosphorylation step. One of the developed synthetic routes for netupitant, as outlined by Helsinn, starts with 6-chloronicotinic acid. newdrugapprovals.org This starting material undergoes a reaction with o-tolylmagnesium chloride, followed by treatment with manganese(III) acetate (B1210297) to yield an acid derivative. This intermediate is then converted to its corresponding amide via reaction with thionyl chloride and ammonium (B1175870) hydroxide. Subsequently, the introduction of N-methylpiperazine furnishes another key intermediate. This intermediate is then subjected to a reaction with N-bromosuccinimide (NBS) in methanol (B129727) to form a carbamate. The synthesis proceeds with a reduction step using Red-Al, followed by acylation with an appropriate acyl chloride to afford netupitant. newdrugapprovals.org
An alternative approach to a key intermediate for netupitant synthesis begins with commercially available 6-chloro-nicotinic acid, which is converted into a t-butylamide. mdpi.com A crucial step in this pathway is the 1,4-addition of a Grignard reagent, followed by the oxidation of the resulting dihydropyridine (B1217469) intermediate to yield the desired pyridine (B92270) derivative. mdpi.com The addition of N-methylpiperazine is then carried out using the amine itself as the solvent. Following the removal of the t-butyl protecting group, the intermediate is obtained in high yield. mdpi.com
The final step in the synthesis of fosnetupitant from netupitant involves a phosphorylation reaction. One patented process describes the reaction of netupitant with chloromethyl di-tert-butyl phosphate (B84403) in a protic solvent. justia.com The resulting product is then treated with a hydrogen chloride source to yield fosnetupitant chloride hydrochloride. justia.com An alternative method mentioned in the prior art involves the use of a polar aprotic solvent for the reaction between netupitant and chloromethyl di-tert-butyl phosphate. justia.com The use of protic solvents is presented as a scalable and more environmentally friendly alternative. justia.com
Structural Elucidation and Stereochemical Properties of Fosnetupitant Chloride
The chemical structure of this compound has been extensively characterized using a variety of spectroscopic and analytical techniques. newdrugapprovals.org These include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, which together confirm the molecular connectivity and functional groups present in the molecule. newdrugapprovals.orgfda.gov.tw Elemental analysis provides further confirmation of its empirical formula. newdrugapprovals.orgfda.gov.tw
Fosnetupitant is an achiral molecule, meaning it does not have a non-superimposable mirror image. newdrugapprovals.org Its stereochemistry has been definitively determined by single crystal X-ray diffraction analysis. fda.gov.tw The solid-state properties of this compound have been investigated using techniques such as X-ray powder diffraction (XRPD). newdrugapprovals.org These studies have revealed the existence of at least three polymorphic forms, which are isolated from different solvent mixtures. newdrugapprovals.org The commercial manufacturing process consistently produces Form I. newdrugapprovals.org
Table 1: Spectroscopic and Crystallographic Data for Fosnetupitant Chloride
| Analytical Technique | Observation | Reference |
| ¹H and ¹³C NMR Spectroscopy | Used to elucidate the chemical structure. | newdrugapprovals.org |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. | newdrugapprovals.org |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | newdrugapprovals.org |
| Elemental Analysis | Confirms the elemental composition. | newdrugapprovals.org |
| Single Crystal X-ray Diffraction | Determines the three-dimensional stereochemistry. | fda.gov.tw |
| X-ray Powder Diffraction (XRPD) | Identifies different polymorphic forms. | newdrugapprovals.org |
Physicochemical Aspects Relevant to Prodrug Stability and Reactivity
Fosnetupitant is a white to off-white to yellowish, crystalline, and hygroscopic solid. newdrugapprovals.org As a prodrug, its stability and reactivity are critical for its function. The molecule is designed to be stable in its formulated state but readily convert to the active drug, netupitant, in the body. nih.govnih.gov
The stability of fosnetupitant is influenced by pH. The solubility of this compound is pH-dependent, being 1.4 mg/mL at an acidic pH of 2 and increasing to 11.5 mg/mL at a basic pH of 10. newdrugapprovals.org For injectable formulations, the pH is carefully controlled to ensure stability. google.com Reconstituted solutions of Akynzeo IV are intended to have a pH between 7.5 and 10.0. tga.gov.au The stability of injectable formulations is a key consideration, with a focus on preventing degradation and the formation of impurities. google.com Studies have been conducted to develop stable injectable formulations, balancing the concentrations of fosnetupitant and its active form, netupitant, and selecting appropriate pH levels to minimize degradation and ensure physiological tolerance. google.com
Fosnetupitant is stable under normal conditions of use, storage, and transport. cleanchemlab.com However, it is incompatible with strong oxidizing agents. cleanchemlab.com The manufacturing process must also consider potential degradation, for instance, avoiding excessive heat during solvent removal steps. newdrugapprovals.org In forced degradation studies, fosnetupitant has been subjected to various stress conditions to establish the stability-indicating nature of analytical methods. scielo.br The molecule is rapidly converted to netupitant in vivo by phosphatases, with less than 1% of the prodrug detectable 30 minutes after the end of a 30-minute infusion. nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Appearance | White to off-white to yellowish solid or powder | newdrugapprovals.org |
| Hygroscopicity | Hygroscopic solid | newdrugapprovals.org |
| Solubility (pH 2) | 1.4 mg/mL | newdrugapprovals.org |
| Solubility (pH 10) | 11.5 mg/mL | newdrugapprovals.org |
| Stability | Stable under normal conditions; incompatible with strong oxidizing agents. | cleanchemlab.com |
| In Vivo Conversion | Rapidly and completely hydrolyzed to netupitant by phosphatases and esterases. | nih.gov |
Molecular and Cellular Pharmacology of Fosnetupitant and Netupitant
Prodrug Conversion Mechanism and Enzymatic Catalysis
Fosnetupitant (B607539) is an inactive precursor that requires metabolic conversion to become pharmacologically active. tandfonline.comtandfonline.com This conversion is a critical step in its mechanism of action.
Role of Phosphatases and Esterases in Hydrolysis to Netupitant (B1678218)
The transformation of fosnetupitant to netupitant is a rapid and complete process facilitated by ubiquitous enzymes. researchgate.netfda.gov Specifically, phosphatases and esterases present in plasma and various tissues are responsible for the hydrolysis of the phosphate (B84403) group from the fosnetupitant molecule. researchgate.nettandfonline.comorientjchem.org This enzymatic action efficiently yields the active drug, netupitant. researchgate.net The conversion is so efficient that less than 1% of the prodrug is detectable in plasma just 30 minutes after the end of a 30-minute infusion. researchgate.net
Neurokinin-1 Receptor Binding Kinetics and Affinity
Netupitant exerts its antiemetic effect by binding to and inhibiting the neurokinin-1 (NK1) receptor, which is the natural receptor for the neurotransmitter Substance P. mdpi.comcancer.gov The binding characteristics of netupitant to the NK1 receptor are key to its potent and long-lasting effects.
| Compound | Target Receptor | pK_i Value |
| Netupitant | Human NK1 | 9.0 fda.govtga.gov.au |
| Metabolite M1 | Human NK1 | 9.0 fda.gov |
| Metabolite M2 | Human NK1 | 9.0 fda.gov |
| Metabolite M3 | Human NK1 | 9.1 fda.gov |
Selectivity Profile against Other Tachykinin Receptors (e.g., NK3) and Off-Target Binding (e.g., 5-HT6, Ca2+ channels)
| Receptor | pK_i Value |
| Human NK1 | 9.0 fda.govtga.gov.au |
| Human NK2 | 5.8 fda.govtga.gov.au |
| Human NK3 | 7.49 fda.govtga.gov.au |
Receptor Occupancy Studies in Preclinical Models
The extent and duration of NK1 receptor blockade in the brain are crucial for the antiemetic efficacy of netupitant.
Brain NK1 Receptor Occupancy in Animal Models
Preclinical studies have shown that netupitant effectively crosses the blood-brain barrier and achieves high occupancy of brain NK1 receptors. europa.eutga.gov.au In animal models, oral administration of netupitant resulted in a dose-dependent inhibition of behaviors induced by NK1 receptor agonists. targetmol.com For instance, in gerbils, netupitant counteracted foot-tapping behavior induced by an NK1 agonist with an oral ID50 of 0.5 mg/kg. targetmol.com Human positron emission tomography (PET) studies have further confirmed the high and long-lasting brain NK1 receptor occupancy. europa.eutga.gov.au Following a single oral dose of 300 mg of netupitant, the NK1 receptor occupancy in the striatum was 92.5% at 6 hours, 86.5% at 24 hours, 85.0% at 48 hours, 78.0% at 72 hours, and 76.0% at 96 hours. europa.eutga.gov.au This sustained receptor occupancy is consistent with the long duration of antiemetic action.
| Time After Administration (hours) | NK1 Receptor Occupancy in Striatum (%) |
| 6 | 92.5 europa.eutga.gov.au |
| 24 | 86.5 europa.eutga.gov.au |
| 48 | 85.0 europa.eutga.gov.au |
| 72 | 78.0 europa.eutga.gov.au |
| 96 | 76.0 europa.eutga.gov.au |
Duration of NK1 Receptor Blockade
The clinical efficacy of netupitant is supported by its ability to achieve high and sustained occupancy of NK1 receptors in the brain. Human Positron Emission Tomography (PET) studies have demonstrated that netupitant effectively crosses the blood-brain barrier and maintains a prolonged blockade of NK1 receptors. tga.gov.audrugbank.com Following a single oral dose of 300 mg of netupitant, receptor occupancy in the striatum was measured at 92.5% at 6 hours post-administration. tga.gov.audrugbank.comdovepress.com The blockade remained substantial over time, with occupancy rates of 86.5% at 24 hours, 85.0% at 48 hours, 78.0% at 72 hours, and 76.0% at 96 hours. tga.gov.audrugbank.comdovepress.com
This extended duration of receptor engagement is consistent with the long elimination half-life of netupitant, which is reported to be approximately 88 to 144 hours. tga.gov.aufda.gov The sustained high receptor occupancy for at least four days after a single dose underscores the compound's persistent pharmacological activity. tga.gov.audovepress.com
| Time Post-Administration (Hours) | Receptor Occupancy (%) |
|---|---|
| 6 | 92.5% |
| 24 | 86.5% |
| 48 | 85.0% |
| 72 | 78.0% |
| 96 | 76.0% |
Intracellular Signal Transduction Modulation
Inhibition of Substance P-Mediated Responses
Netupitant exerts its pharmacological effect by acting as a selective and competitive antagonist at the neurokinin-1 (NK1) receptor. tga.gov.audovepress.com The primary ligand for this receptor is Substance P, a neuropeptide implicated in the transmission of signals that lead to emesis. tga.gov.auresearchgate.net By binding to the NK1 receptor, netupitant blocks the binding of Substance P, thereby inhibiting the activation of downstream signaling pathways. tga.gov.audovepress.comresearchgate.net This antagonism of Substance P-mediated responses is the core mechanism behind netupitant's antiemetic properties. tga.gov.autga.gov.au
In vitro studies have shown that netupitant dose-dependently inhibits responses mediated by Substance P. dovepress.com When used in combination with palonosetron (B1662849), a 5-HT3 receptor antagonist, an enhanced inhibition of the Substance P response is observed. dovepress.comnih.gov This synergistic effect occurs even though palonosetron does not directly bind to the NK1 receptor; instead, it is thought to inhibit the cross-talk between the 5-HT3 and NK1 receptor pathways. tga.gov.audovepress.com
Receptor Internalization Dynamics Triggered by Antagonism
The interaction of netupitant with the NK1 receptor extends beyond simple blockade. Studies have demonstrated that netupitant binding can trigger the internalization of the NK1 receptor. researchgate.netresearchgate.net This process involves the movement of the receptor from the cell surface into the interior of the cell, which reduces the density of available receptors on the cell membrane. researchgate.net
Interestingly, the 5-HT3 receptor antagonist palonosetron has also been shown to induce NK1 receptor internalization, an effect that requires the presence of the 5-HT3 receptor. researchgate.net When netupitant and palonosetron are used together, their effects on NK1 receptor internalization are additive. tandfonline.comresearchgate.net This dual action of direct receptor antagonism and promotion of receptor internalization provides a mechanistic basis for the synergistic inhibition of Substance P signaling. tandfonline.comresearchgate.net By reducing the number of surface NK1 receptors, these antagonists further diminish the cell's capacity to respond to Substance P, contributing to a more profound and sustained antiemetic effect. researchgate.net
Preclinical Pharmacokinetics of Fosnetupitant Chloride
Bioconversion and Absorption Characteristics
Rapid and Complete Hydrolysis of Fosnetupitant (B607539) to Netupitant (B1678218)
Following intravenous administration, fosnetupitant undergoes rapid and complete hydrolysis to its active moiety, netupitant. nih.govresearchgate.nettga.gov.aunih.gov This bioconversion is mediated by phosphatases and esterases that are widely distributed throughout the body. nih.govresearchgate.net In preclinical animal models and in humans, this conversion is efficient, with the prodrug having a very short half-life. tga.gov.auresearchgate.net Studies in cancer patients have shown that less than 1% of the prodrug is detectable in plasma 30 minutes after the end of a fosnetupitant infusion. nih.govresearchgate.netnih.gov The exposure to netupitant is significantly higher than that of its prodrug. tga.gov.aufda.gov
Time to Peak Concentration of Netupitant following Prodrug Administration (Animal Models)
In animal models, the conversion of fosnetupitant to netupitant is rapid. tga.gov.au Following intravenous administration of fosnetupitant, netupitant plasma concentrations peak quickly. In cancer patients, both fosnetupitant and the resulting netupitant reach their maximum plasma concentrations (Cmax) near the end of a 30-minute infusion. nih.gov
Distribution of Netupitant and its Metabolites
Blood-Brain Barrier Penetration by Netupitant
Preclinical and human studies have demonstrated that netupitant effectively crosses the blood-brain barrier. nih.govresearchgate.nettga.gov.au Positron Emission Tomography (PET) studies in humans have confirmed the brain penetration of netupitant, showing high occupancy of NK1 receptors in various brain regions, including the striatum. tga.gov.autga.gov.au This high level of receptor occupancy is sustained for a long duration. tga.gov.autga.gov.au In rats, the distribution of netupitant and its metabolites to the brain was evident, whereas fosnetupitant itself did not appear to penetrate the brain. tga.gov.au
Plasma Protein Binding Characteristics (Preclinical)
In preclinical studies, netupitant is highly bound to plasma proteins. tga.gov.au In vitro studies across different animal species and humans have shown that netupitant exhibits high plasma protein binding, exceeding 99%. tga.gov.autga.gov.aumedicines.org.uk Similarly, its major metabolites, M1 and M3, are also more than 99% bound to plasma proteins, while metabolite M2 shows a binding of over 97%. tga.gov.aumedicines.org.ukeuropa.eu Fosnetupitant itself also demonstrates high plasma protein binding in humans, at approximately 92-95%. tga.gov.au
| Compound | Plasma Protein Binding (%) | Species |
| Fosnetupitant | 92-95 | Human |
| Netupitant | >99 | Animal & Human |
| Metabolite M1 | >99 | Human |
| Metabolite M2 | >97 | Human |
| Metabolite M3 | >99 | Human |
Tissue Distribution in Animal Species
Preclinical studies in rats have shown that netupitant has a large volume of distribution, indicating that it is widely distributed to most organs. tga.gov.autga.gov.au Following administration, netupitant was found to penetrate both the brain and testes in rats. tga.gov.au
Metabolism and Metabolite Characterization
Once converted from fosnetupitant, netupitant undergoes extensive metabolism in the liver. researchgate.netdrugbank.comfda.gov
Primary Metabolic Pathways of Netupitant (e.g., CYP3A4, CYP2C9, CYP2D6)
The metabolism of netupitant is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its biotransformation. drugbank.comfda.govnih.goveuropa.eu To a lesser degree, CYP2C9 and CYP2D6 also contribute to its metabolism. drugbank.comfda.govnih.govdrugs.com In vitro studies have confirmed that CYP3A4 is responsible for the oxidation of netupitant, leading to the formation of its major metabolites. drugbank.com
Identification and Pharmacological Potency of Major Metabolites (M1, M2, M3)
Three major pharmacologically active metabolites of netupitant have been identified in plasma: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3). drugbank.comfda.govnih.gov These metabolites are formed after the conversion of fosnetupitant to netupitant. researchgate.neteuropa.eu
All three metabolites have shown the ability to bind to the NK1 receptor. drugbank.comfda.gov In preclinical pharmacodynamic models, all three were demonstrated to be pharmacologically active. The hydroxymethyl metabolite, M3, was found to be the most potent, with a potency similar to the parent drug, netupitant. researchgate.net The desmethyl metabolite (M1) and the N-oxide metabolite (M2) exhibited lower potency than netupitant. researchgate.net
The systemic exposure to these metabolites relative to the parent compound has been characterized. The mean maximum concentration (Cmax) of M1, M2, and M3 were approximately 11%, 47%, and 16% of the parent compound, respectively. fda.gov In terms of the area under the curve (AUC), which represents total drug exposure over time, the AUC for M1 and M3 was about 29% and 33% of the parent drug, respectively, while M2 had the lowest relative AUC at 14%. fda.gov
Table 1: Relative Systemic Exposure of Netupitant Metabolites
| Metabolite | Derivative Name | Mean Cmax (% of Netupitant) fda.gov | Mean AUC (% of Netupitant) fda.gov | Pharmacological Potency researchgate.net |
|---|---|---|---|---|
| M1 | Desmethyl | 11% | 29% | Lower than Netupitant |
| M2 | N-oxide | 47% | 14% | Least potent |
| M3 | Hydroxymethyl | 16% | 33% | Most potent, similar to Netupitant |
This table summarizes the systemic exposure and pharmacological activity of the major metabolites of netupitant.
Excretion Routes (Preclinical Data)
Preclinical studies investigating the excretion of radiolabeled fosnetupitant and netupitant have shown that the primary route of elimination for the drug and its metabolites is through the feces, indicating a significant role for hepatic and biliary clearance. fda.govresearchgate.net
Hepatic and Biliary Elimination
The excretion pattern of fosnetupitant mirrors that of netupitant, with the administered dose being rapidly converted to netupitant, which is then eliminated mainly through hepatic metabolism and subsequent biliary excretion. fda.govtga.gov.au Following intravenous administration of radiolabeled fosnetupitant in preclinical models (rats and dogs), the majority of the radioactivity was recovered in the bile and feces. fda.gov Similarly, after a single oral dose of radiolabeled netupitant, approximately 70.7% of the radioactive dose was recovered in the feces. fda.gov This confirms that the hepatic/biliary route is the main pathway for the elimination of netupitant and its metabolites. researchgate.netfda.govnih.gov
Renal Excretion
Table 2: Excretion of Netupitant in Preclinical Models
| Excretion Route | Percentage of Administered Dose Recovered fda.gov |
|---|---|
| Feces (via Hepatic/Biliary route) | ~71% |
| Urine | <5% |
This table outlines the primary routes of excretion for netupitant and its metabolites based on preclinical data.
In Vivo Preclinical Pharmacodynamic Assessments
Animal Models for Neurokinin-1 Receptor Modulation
Fosnetupitant (B607539), by converting to netupitant (B1678218), exerts its effects by blocking the substance P/neurokinin 1 (NK1) receptor. tga.gov.aueuropa.eu This action is central to its therapeutic application in preventing chemotherapy-induced nausea and vomiting. europa.eufda.gov Animal models are instrumental in demonstrating this NK1 receptor modulation.
Substance P-Induced Behavioral Response Inhibition (e.g., SBL Test in Mice)
While specific studies detailing the use of the Substance P-induced scratching, biting, and licking (SBL) test for fosnetupitant were not found in the provided search results, the mechanism of action of fosnetupitant is directly related to blocking substance P. In vivo studies have shown that netupitant, the active metabolite of fosnetupitant, effectively inhibits responses mediated by substance P. europa.eueuropa.eu It has been demonstrated that netupitant crosses the blood-brain barrier and achieves high NK1 receptor occupancy in the brain. tga.gov.aueuropa.eu Specifically, after administration, NK1 receptor occupancy in the striatum was observed to be 92.5% at 6 hours, 86.5% at 24 hours, and 76.0% at 96 hours. tga.gov.aueuropa.eu This sustained receptor engagement is critical for inhibiting the actions of substance P, which is a key neurotransmitter involved in nociceptive pathways and emetic reflexes. google.comnih.gov
Chemotherapy-Induced Emesis Models in Animals
Fosnetupitant, as a prodrug of the NK1 receptor antagonist netupitant, is primarily developed for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV). europa.eufda.gov The rationale for its use stems from the understanding that delayed emesis is largely mediated by substance P activating NK1 receptors in the brain. tga.gov.aueuropa.eu Preclinical studies in animal models of chemotherapy-induced emesis have been fundamental in establishing the antiemetic properties of fosnetupitant and its active form, netupitant. These models typically involve administering chemotherapeutic agents known to cause emesis in animals and then assessing the ability of the test compound to prevent or reduce the emetic response.
Effects on Reproductive Performance in Animal Models
The potential effects of fosnetupitant chloride on reproductive performance have been evaluated in preclinical animal studies.
Fertility and Reproductive Parameters in Rodents
Studies in rats have shown that fosnetupitant did not have an effect on fertility or reproductive performance. tga.gov.au In these studies, intravenous administration of fosnetupitant at various doses had no adverse effects on male or female fertility or general reproductive parameters. tga.gov.au
Embryo-fetal Development Observations in Animal Models (e.g., Ossification Delays, Resorptions)
Investigations into the effects of fosnetupitant on embryo-fetal development have been conducted in rats and rabbits. In rats, intravenous administration of fosnetupitant during the period of organogenesis resulted in delayed ossification of the pubis in some fetuses at a high dose. fda.govakynzeo.com Specifically, at one high-dose level, six fetuses from three different litters exhibited no ossification of the pubis. fda.gov
In pregnant rabbits, an increase in resorptions (intrauterine deaths) was observed following daily intravenous administration of fosnetupitant during organogenesis. fda.govnih.gov
A pre- and postnatal development study in rats revealed that high doses of fosnetupitant were associated with an increased incidence of pre-birth loss and pup loss, decreased mean pup weight, and delayed development, including delayed pinna detachment, preputial separation, startle response to sound, and eye opening. tga.gov.au
Table of Findings from In Vivo Preclinical Studies of Fosnetupitant Chloride
| Assessment | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Fertility and Reproductive Performance | Rats | No effects on fertility or reproductive performance were observed. | tga.gov.autga.gov.au |
| Embryo-fetal Development | Rats | Delayed ossification of the pubis was noted at a high dose. | fda.govakynzeo.com |
| Embryo-fetal Development | Rabbits | An increase in resorptions (intrauterine deaths) was observed. | fda.govnih.gov |
| Pre- and Postnatal Development | Rats | High doses led to increased pre-birth and pup loss, reduced pup weight, and developmental delays. | tga.gov.au |
Mechanistic Drug Drug Interaction Studies
Cytochrome P450 Enzyme Interaction Profile of Netupitant (B1678218)
The potential for netupitant to alter the metabolism of co-administered drugs via the cytochrome P450 system has been a key area of investigation.
Netupitant as a Moderate Inhibitor of CYP3A4
In vivo and in vitro studies have consistently demonstrated that netupitant is a moderate inhibitor of the CYP3A4 enzyme. fda.govnih.gov This inhibition can lead to increased plasma concentrations of drugs that are primarily metabolized by CYP3A4, potentially heightening their effects and risk of toxicity. fda.govknighttx.com The inhibitory effect of a single dose of netupitant on CYP3A4 can be long-lasting, persisting for several days. fda.gov
For example, co-administration of netupitant significantly increases the systemic exposure of several CYP3A4 substrates, including dexamethasone (B1670325) and midazolam. ascopubs.orgeuropa.eu The interaction with dexamethasone is particularly noteworthy, with studies showing a 2.4-fold increase in its area under the concentration-time curve (AUC). ascopubs.orgeuropa.eueuropa.eu
| CYP3A4 Substrate | Change in AUC | Change in Cmax | Source |
|---|---|---|---|
| Midazolam | 2.4-fold increase | 1.4-fold increase | nih.govknighttx.comascopubs.org |
| Erythromycin | 1.3-fold increase | 1.3-fold increase | nih.goveuropa.euascopubs.org |
| Dexamethasone (Day 4) | 2.4-fold increase | 1.7-fold increase | ascopubs.orgeuropa.eu |
Drug Transporter Interaction Investigations
The potential for netupitant to interact with drug transporters, which affect the absorption and disposition of various medications, has also been evaluated.
Inhibition of Breast Cancer Resistance Protein (BCRP)
In vitro data indicate that netupitant is an inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter. fda.gov The clinical relevance of this inhibition has not been fully established, but it suggests a potential for interactions with drugs that are substrates of BCRP. europa.eu
Substrate Status for Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)
In vitro studies suggest that netupitant and its major metabolites are unlikely to have clinically significant interactions with human uptake transporters, including OATP1B1 and OATP1B3, at clinically relevant doses. fda.gov An in vivo interaction between fosnetupitant (B607539) and OATP1B1 or OATP1B3 substrates is also considered unlikely. pdr.net
P-glycoprotein (P-gp) Interaction Analysis
Netupitant has been identified as an inhibitor of P-glycoprotein (P-gp) in in vitro models. europa.eu However, clinical studies have shown that this inhibition is unlikely to be clinically significant. europa.eu For instance, netupitant did not meaningfully affect the exposure of digoxin, a known P-gp substrate. europa.eu While netupitant itself is not a substrate for P-gp, its M2 metabolite is. fda.gov
| Transporter | Interaction Type | Clinical Significance | Source |
|---|---|---|---|
| BCRP | Inhibitor | Not fully established, potential for interaction. | fda.goveuropa.eu |
| OATP1B1 | Not a significant interactor | Unlikely | fda.govpdr.net |
| OATP1B3 | Not a significant interactor | Unlikely | fda.govpdr.net |
| P-gp | Inhibitor (weak/not clinically significant) | Unlikely to be clinically significant. | europa.eueuropa.eu |
Mechanistic Implications for Co-administered Pharmacological Agents
Fosnetupitant chloride, a prodrug of netupitant, has been the subject of several mechanistic drug-drug interaction studies to evaluate its potential to alter the pharmacokinetics of co-administered drugs. fda.govnih.gov Since fosnetupitant is rapidly and quantitatively converted to netupitant after intravenous administration, its interaction profile is considered to be that of netupitant. tga.gov.autga.gov.autga.gov.au Netupitant and its major metabolites (M1, M2, and M3) are pharmacologically active, binding to the neurokinin 1 (NK-1) receptor. fda.govdrugbank.com The primary mechanism underlying its drug-drug interactions is the modulation of metabolic enzymes, particularly Cytochrome P450 3A4 (CYP3A4). tga.gov.aunih.govdrugbank.com
Interaction with CYP3A4 Substrates
In vitro and in vivo studies have established that netupitant is a moderate inhibitor of the CYP3A4 isoenzyme. fda.govnih.govnih.govdrugbank.com This inhibition is significant and can persist for several days following a single administration, with one study noting a duration of six days. fda.govakynzeo.com Consequently, caution is advised when fosnetupitant is co-administered with drugs that are primarily metabolized by CYP3A4, as their systemic exposure may be increased. fda.govtga.gov.aupdr.net For certain CYP3A4 substrates, a dose reduction may be necessary. fda.gov
Dexamethasone: The co-administration of a single dose of fosnetupitant or oral netupitant significantly increases the systemic exposure of dexamethasone, a CYP3A4 substrate. fda.goveuropa.eu Studies have shown that the Area Under the Curve (AUC) of dexamethasone can be increased by up to 2.4-fold when administered with netupitant. tga.gov.aueuropa.eu This interaction is time-dependent and necessitates a reduction in the dexamethasone dose when used concomitantly. tga.gov.aueuropa.eu The pharmacokinetic profile of netupitant itself remains unchanged during this interaction. europa.eu
Midazolam and Other Benzodiazepines: When co-administered with netupitant, the systemic exposure of midazolam, a sensitive CYP3A4 substrate, is significantly increased. fda.govnih.gov The Cmax and AUCinf of midazolam were observed to increase by 40% and 144%, respectively. researchgate.net This highlights the potential for increased plasma concentrations of other benzodiazepines metabolized via CYP3A4, such as alprazolam and triazolam, when given with fosnetupitant. fda.govtga.gov.au The pharmacokinetics of netupitant were not affected by the presence of midazolam. researchgate.net
Erythromycin: The co-administration of netupitant with erythromycin, a CYP3A4 substrate and inhibitor, resulted in an approximate 1.3-fold increase in the exposure of erythromycin. tga.gov.aueuropa.eu Specifically, erythromycin's Cmax and AUCinf increased by about 30%. researchgate.net This effect was not deemed clinically significant. europa.eu Netupitant's pharmacokinetics were unaffected by this co-administration. tga.gov.auresearchgate.net
Chemotherapeutic Agents: The systemic exposure of several chemotherapeutic agents that are CYP3A4 substrates can be elevated when administered with fosnetupitant. fda.govtga.gov.au These agents include, but are not limited to, docetaxel (B913), paclitaxel, etoposide (B1684455), irinotecan, cyclophosphamide, ifosfamide, imatinib, vinorelbine, vinblastine, and vincristine. fda.govtga.gov.au For instance, studies have shown that exposure to docetaxel and etoposide increased by 37% and 21%, respectively, when co-administered with netupitant. tga.gov.aueuropa.eu However, no consistent effect was observed with cyclophosphamide. tga.gov.aueuropa.eu Monitoring for potential adverse reactions related to increased chemotherapeutic exposure is recommended. fda.govtga.gov.au
Oral Contraceptives: When administered with a single oral dose of an oral contraceptive containing ethinylestradiol and levonorgestrel (B1675169), netupitant did not have a significant effect on the AUC of ethinylestradiol. tga.gov.aueuropa.eu However, it did increase the AUC of levonorgestrel by 1.4-fold. tga.gov.aueuropa.eu This change is not considered to have a clinically significant impact on the efficacy of hormonal contraception. fda.goveuropa.eu
| Co-administered Drug (CYP3A4 Substrate) | Effect on Co-administered Drug's Pharmacokinetics | Reference |
|---|---|---|
| Dexamethasone | AUC increased up to 2.4-fold | tga.gov.aueuropa.eu |
| Midazolam | AUCinf increased by 144%, Cmax increased by 40% | researchgate.net |
| Erythromycin | AUC and Cmax increased by approximately 30% (1.3-fold) | europa.euresearchgate.net |
| Docetaxel | Exposure (AUC) increased by 37% | tga.gov.aueuropa.eu |
| Etoposide | Exposure (AUC) increased by 21% | tga.gov.aueuropa.eu |
| Levonorgestrel | AUC increased by 1.4-fold | tga.gov.aueuropa.eu |
| Ethinylestradiol | No significant effect on AUC | tga.gov.aueuropa.eu |
Interaction with CYP3A4 Inducers and Inhibitors
As netupitant is primarily metabolized by CYP3A4, its plasma concentration is susceptible to modulation by strong inducers or inhibitors of this enzyme. nih.govnih.govrxlist.com
Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer, such as rifampin, can substantially decrease the plasma concentration of netupitant, potentially reducing its efficacy. fda.govnih.goveuropa.eu One study showed that rifampicin (B610482) decreased the AUC of netupitant by 5.2-fold and the Cmax by 2.6-fold. europa.eu Therefore, concomitant use should be avoided. fda.gov
Strong CYP3A4 Inhibitors: Conversely, co-administration with a strong CYP3A4 inhibitor, like ketoconazole (B1673606), can increase the systemic exposure to netupitant. fda.govnih.govpatsnap.com Studies have demonstrated that ketoconazole increased the Cmax and AUC of netupitant by 25% and 140%, respectively. tga.gov.au However, for a single administration of fosnetupitant, this increase does not necessitate a dose adjustment. fda.gov
| Modulator | Co-administered Drug | Effect on Netupitant Pharmacokinetics | Reference |
|---|---|---|---|
| Strong CYP3A4 Inducer | Rifampin | AUC decreased 5.2-fold, Cmax decreased 2.6-fold | europa.eu |
| Strong CYP3A4 Inhibitor | Ketoconazole | AUC increased by 140%, Cmax increased by 25% | tga.gov.au |
Interaction with Other CYP Enzymes and Transporters
While CYP3A4 is the major enzyme involved, CYP2C9 and CYP2D6 contribute to a lesser extent to the metabolism of netupitant. fda.govnih.gov In vitro studies suggest that at clinical doses, netupitant and its metabolites are unlikely to cause clinically significant interactions through the inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. tga.gov.au
In vitro data also indicated that netupitant is an inhibitor of the P-glycoprotein (P-gp) efflux transporter. tga.gov.aunih.gov However, a clinical study co-administering netupitant with digoxin, a P-gp substrate, did not result in significant changes to digoxin's pharmacokinetics. nih.govnih.goveuropa.eu This suggests that a clinically relevant interaction between fosnetupitant and P-gp substrates in vivo is unlikely, although caution is recommended when co-administering with P-gp substrates like digoxin, dabigatran, or colchicine, particularly in cancer patients who may have impaired renal function. tga.gov.aunih.goveuropa.eu
Advanced Research Methodologies and Future Directions in Fosnetupitant Chloride Research
In Vitro Systems for Prodrug Activation and Metabolism Studies
Fosnetupitant (B607539) is a water-soluble N-phosphoryloxymethyl prodrug of netupitant (B1678218). nih.gov Its design as a prodrug facilitates intravenous administration. Upon administration, fosnetupitant is rapidly and extensively converted to its active form, netupitant, through the action of broadly distributed enzymes. nih.govnih.gov
In vitro studies are fundamental to characterizing this bioactivation process. Research has demonstrated that fosnetupitant is converted to netupitant in preparations of human hepatocytes and S9 fractions from various human tissues, including the liver, kidney, lung, and intestine. fda.gov This indicates that the conversion is not limited to the liver but also occurs in extrahepatic tissues. fda.gov The enzymes responsible for this hydrolytic conversion are non-CYP450 enzymes, specifically phosphatases and esterases. nih.govfda.gov
The efficiency of this conversion has been noted in clinical studies, where the maximum plasma concentration (Cmax) of fosnetupitant is reached at the end of a 30-minute infusion, with the Cmax of the active metabolite, netupitant, occurring shortly after, indicating a rapid transformation. fda.gov Interestingly, the conversion efficiency in peripheral blood vessels is reported to be quite low. jst.go.jp
Table 1: In Vitro Conversion of Fosnetupitant
| System | Key Finding | Reference |
|---|---|---|
| Human Hepatocytes | Conversion of fosnetupitant to netupitant observed. | fda.gov |
| Human Liver S9 Fractions | Demonstrates hepatic metabolic activation. | fda.gov |
| Human Kidney S9 Fractions | Evidence of extrahepatic conversion. | fda.gov |
| Human Lung S9 Fractions | Evidence of extrahepatic conversion. | fda.gov |
| Human Intestine S9 Fractions | Evidence of extrahepatic conversion. | fda.gov |
Following its formation, netupitant is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into three main metabolites: M1, M2, and M3. nih.goveuropa.eu
Non-Invasive Imaging Techniques for Receptor Biology in Preclinical Settings
Non-invasive imaging techniques, particularly Positron Emission Tomography (PET), have been instrumental in elucidating the in-vivo pharmacology of NK1 receptor antagonists like netupitant. dovepress.comresearchgate.net PET studies allow for the direct measurement of receptor occupancy in the brain, providing a crucial link between drug exposure and target engagement.
For netupitant, the active metabolite of fosnetupitant, PET imaging has been used to assess its ability to cross the blood-brain barrier and bind to NK1 receptors. europa.eutga.gov.au These studies have demonstrated that netupitant achieves high and long-lasting occupancy of NK1 receptors in various brain regions, including the striatum. europa.eudovepress.comtga.gov.au The striatum is an area with a high density of NK1 receptors and is used as a key region for evaluating receptor occupancy. nih.gov
A receptor occupancy of over 90% in the striatum is considered a benchmark for the efficacy of NK1 receptor antagonists. d-nb.info PET studies have shown that clinically relevant doses of netupitant achieve this threshold. researchgate.netnih.gov For instance, after a 300 mg oral dose of netupitant, NK1 receptor occupancy in the striatum was observed to be high and sustained over several days. europa.eutga.gov.au
Table 2: NK1 Receptor Occupancy by Netupitant in the Striatum (300 mg dose)
| Time Post-Administration | Receptor Occupancy (%) | Reference |
|---|---|---|
| 6 hours | 92.5 | europa.eutga.gov.au |
| 24 hours | 86.5 | europa.eutga.gov.au |
| 48 hours | 85.0 | europa.eutga.gov.au |
| 72 hours | 78.0 | europa.eutga.gov.au |
| 96 hours | 76.0 | europa.eutga.gov.au |
These imaging studies are vital in preclinical and clinical development, confirming that the antagonist reaches its central target and engages it sufficiently to exert its pharmacological effect. amegroups.org This technique was also used to establish the central bioequivalence between the intravenous prodrug, fosaprepitant, and its oral active form, aprepitant (B1667566), by comparing brain NK1 receptor occupancy. nih.gov
Computational Approaches in Pharmacokinetic and Pharmacodynamic Modeling (e.g., PBPK Modeling)
Computational modeling, especially physiologically based pharmacokinetic (PBPK) modeling, represents a powerful tool in modern drug development. allucent.compharmaron.com PBPK models are mathematical representations of the body's physiological and anatomical characteristics, which can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. mdpi.comwikipedia.org
For fosnetupitant, PBPK modeling has been successfully applied. A minimal PBPK model was developed that could accurately describe the plasma concentrations of fosnetupitant across a range of doses. fda.gov This model is crucial for understanding and predicting the drug's behavior in the body. fda.gov PBPK models are also utilized to predict potential drug-drug interactions. fda.gov By integrating in vitro data on enzyme inhibition (such as fosnetupitant's inhibitory effects on CYP2C9 and CYP2C19) and transporter interactions, these models can simulate the in-vivo consequences of co-administering fosnetupitant with other drugs. fda.gov
The goals of PBPK modeling in the context of fosnetupitant research include:
Predicting Human Pharmacokinetics: Estimating drug concentrations in various tissues and plasma over time. pharmaron.com
Dose Selection: Aiding in the selection of appropriate doses for clinical studies.
Interaction Prediction: Assessing the potential for interactions with other medications, particularly those metabolized by or inhibiting/inducing enzymes like CYP3A4, for which netupitant is a substrate and moderate inhibitor. fda.govdrugbank.com
The use of such in silico methods allows for a more mechanistic understanding of a drug's pharmacokinetic profile, potentially reducing the need for extensive clinical studies and helping to optimize drug development strategies. allucent.com
Rational Design and Development of Next-Generation NK1 Receptor Antagonist Prodrugs
The development of fosnetupitant itself is a prime example of rational prodrug design. nih.govtandfonline.com Netupitant, the active drug, is poorly water-soluble, which presents challenges for developing an intravenous formulation. nih.gov The rational design of fosnetupitant involved attaching a phosphorylated N-oxymethyl group to create a water-soluble prodrug. nih.govtga.gov.au This approach overcomes the solubility issue without the need for potentially problematic solubilizing excipients like polysorbate 80, which has been associated with hypersensitivity reactions in other intravenous NK1 receptor antagonist formulations. nih.gov
Future research in this area focuses on several key objectives for designing the next generation of NK1 receptor antagonist prodrugs:
Enhanced Physicochemical Properties: Developing new prodrugs with even better solubility, stability, and formulation characteristics. google.com
Improved Pharmacokinetic Profiles: Designing prodrugs that can fine-tune the release and exposure of the active antagonist, potentially leading to improved efficacy or a different duration of action.
Targeted Delivery: Exploring prodrug strategies that could lead to selective activation of the drug at the desired site of action, although the current broad activation of fosnetupitant by phosphatases and esterases is effective. innovareacademics.in
Simplified Synthesis: Creating prodrugs through more efficient and economical synthetic routes. google.com
The process of rational design involves a deep understanding of structure-activity relationships, metabolic pathways, and the physicochemical properties that govern drug disposition. nih.govnih.gov
Exploration of Prodrug Conversion Enzyme Specificity and Variability
The conversion of fosnetupitant to netupitant is mediated by ubiquitous enzymes—phosphatases and esterases. nih.gov While the broad distribution of these enzymes ensures rapid and efficient activation, it also raises questions about the specificity and potential variability of this process.
Future research directions in this domain include:
Identifying Specific Enzymes: Pinpointing the exact phosphatases and/or esterases that are most critical for fosnetupitant bioactivation. While it's known to be non-CYP mediated, a more precise identification of the enzymes could provide deeper insights.
Investigating Inter-Individual Variability: Exploring whether genetic polymorphisms or varying expression levels of these converting enzymes across individuals could lead to differences in the rate and extent of netupitant formation. This could potentially influence the drug's pharmacokinetic profile.
Disease State Impact: Assessing whether certain disease states, particularly those affecting major organs of metabolism like the liver or kidneys, could alter the activity of the converting enzymes and thereby impact the pharmacokinetics of fosnetupitant.
A deeper understanding of the enzymes involved in fosnetupitant's activation can inform the development of future prodrugs and help to better predict their behavior in diverse patient populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
